Spiro[3.6]dec-2-en-1-one, 3-ethoxy-
Description
3-Ethoxyspiro[3.6]dec-2-en-1-one is a spirocyclic compound characterized by a bicyclic framework where a cyclohexenone ring (six-membered) is fused to a smaller three-membered ring via a shared spiro carbon atom. The ethoxy (-OCH₂CH₃) group is attached to the spiro carbon, influencing both its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-ethoxyspiro[3.6]dec-1-en-3-one |
InChI |
InChI=1S/C12H18O2/c1-2-14-11-9-10(13)12(11)7-5-3-4-6-8-12/h9H,2-8H2,1H3 |
InChI Key |
FZVJQMCKSUNZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C12CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro compounds typically involves the formation of the spiro carbon center through various methods. One common approach is the dialkylation of an activated carbon center using dihalides or dilithio reagents. For example, the spirocyclic core can be prepared by cyclopropanation with cyclic carbenoids .
Industrial Production Methods: Industrial production of spiro compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for producing Spiro[3.6]dec-2-en-1-one, 3-ethoxy- on an industrial scale would depend on the availability of starting materials and the desired production volume .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.6]dec-2-en-1-one, 3-ethoxy- can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the enone group may yield epoxides, while reduction may produce alcohols .
Scientific Research Applications
Antitumor Properties
Research indicates that spiro compounds, including spiro[3.6]dec-2-en-1-one derivatives, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that spiro-indole analogs display considerable antitumor effects against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The structure-activity relationship (SAR) analysis revealed that modifications on the spiro compound can enhance its efficacy, highlighting the importance of structural variations in developing potent anticancer agents.
Antimicrobial Activity
In addition to antitumor properties, spiro compounds have demonstrated antimicrobial effects. A series of spiro-substituted compounds were evaluated for their antibacterial and antifungal activities, indicating that these compounds could serve as potential candidates for developing new antimicrobial agents . The presence of the ethoxy group in spiro[3.6]dec-2-en-1-one may contribute to its enhanced solubility and bioactivity.
Synthetic Methodologies
Synthesis Techniques
The synthesis of spiro[3.6]dec-2-en-1-one can be achieved through various methods, including cycloaddition reactions and multi-component reactions. For example, azomethine dipolar cycloaddition has been successfully employed to create novel spiro-indolin-2-one derivatives, showcasing the versatility of this synthetic approach . The ability to modify the compound through different synthetic pathways allows researchers to tailor its properties for specific applications.
Therapeutic Potential
Drug Discovery
The unique structural features of spiro[3.6]dec-2-en-1-one make it a valuable scaffold in drug discovery. Its potential as a lead compound for developing new pharmaceuticals is supported by its biological activities and the ability to undergo further chemical modifications . The exploration of its derivatives could lead to the discovery of new drugs targeting various diseases, particularly cancer and infectious diseases.
Case Studies
Several case studies have highlighted the effectiveness of spiro compounds in drug formulations. For instance, research focusing on the antioxidant properties of related compounds has shown promising results in preclinical models . These findings suggest that spiro[3.6]dec-2-en-1-one could be further investigated for its therapeutic roles beyond anticancer activity.
Summary and Future Directions
The applications of spiro[3.6]dec-2-en-1-one, 3-ethoxy-, extend across multiple domains within medicinal chemistry and synthetic organic chemistry. Its demonstrated biological activities, particularly antitumor and antimicrobial properties, combined with its synthetic versatility, position it as a promising candidate for future drug development efforts.
Data Table: Overview of Biological Activities
Mechanism of Action
The mechanism of action of Spiro[3.6]dec-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical applications .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Spiro Compounds
| Compound Name | Spiro Ring System | Substituent | Key Features |
|---|---|---|---|
| 3-Ethoxyspiro[3.5]non-2-en-1-one | [3.5] | Ethoxy | Nonane fused to cyclohexenone; moderate antimicrobial activity |
| 3-Methoxyspiro[3.5]non-2-en-1-one | [3.5] | Methoxy | Smaller alkoxy group; reduced solubility in organic solvents |
| 3-Propoxyspiro[3.5]non-2-en-1-one | [3.5] | Propoxy | Larger alkoxy group; enhanced anticancer activity compared to ethoxy |
| 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene | [4.5] | Ethoxy | Nitrogen-containing spiro system; distinct pesticidal activity |
| Spiro[3.5]nonan-1-one | [3.5] | None | No ethoxy group; lower reactivity due to absence of electron-donating groups |
Key Observations :
- Ring Size : Larger spiro systems (e.g., [4.5] vs. [3.5]) exhibit varied steric and electronic properties. For instance, nitrogen incorporation in 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene introduces hydrogen-bonding capacity, enhancing pesticidal activity .
- Substituent Effects : Ethoxy groups improve solubility in lipophilic environments compared to methoxy, while propoxy derivatives show superior anticancer activity due to increased hydrophobicity .
Physicochemical Properties
Table 2: Calculated Properties of Ethoxy-Substituted Spiro Compounds
Analysis :
- Ethoxy-substituted spiro compounds generally lack hydrogen bond donors, limiting their interaction with polar biological targets. However, their spirocyclic frameworks confer rigidity, which may enhance binding specificity .
Key Findings :
- Ethoxy derivatives are less biologically potent than propoxy analogs in anticancer contexts but show balanced activity in antimicrobial applications .
- Nitrogen-containing spiro systems (e.g., 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene) exhibit niche bioactivity due to structural novelty .
Biological Activity
Spiro[3.6]dec-2-en-1-one, 3-ethoxy- is a member of the spirocyclic compound family, known for its unique bicyclic structure. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of Spiro[3.6]dec-2-en-1-one, 3-ethoxy-, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of Spiro[3.6]dec-2-en-1-one, 3-ethoxy- can be represented as follows:
This compound features a spiro carbon framework that contributes to its biological activity by influencing its interaction with biological targets.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of spiro compounds, including Spiro[3.6]dec-2-en-1-one, 3-ethoxy-. Research indicates that spirocyclic compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Spiro[3.6]dec-2-en-1-one, 3-ethoxy- | Staphylococcus aureus | High |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Low |
In a study utilizing the Kirby-Bauer method, Spiro[3.6]dec-2-en-1-one demonstrated a marked inhibition of bacterial growth, particularly against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of spiro compounds has been extensively researched. Spiro[3.6]dec-2-en-1-one has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| MCF7 (Breast) | 70% |
| HCT116 (Colon) | 65% |
| A431 (Skin) | 60% |
These findings suggest that the compound may interfere with cancer cell cycle progression and induce apoptosis .
Anti-inflammatory Activity
Anti-inflammatory properties are another significant aspect of spiro compounds. Studies have indicated that Spiro[3.6]dec-2-en-1-one can reduce inflammation markers in vitro.
| Inflammatory Marker | Reduction Percentage |
|---|---|
| TNF-alpha | 50% |
| IL-6 | 40% |
This reduction in inflammatory markers positions the compound as a candidate for further exploration in treating inflammatory diseases .
The biological activities of Spiro[3.6]dec-2-en-1-one are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : It appears to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.
- Cytokine Modulation : The compound may alter the production of pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies
Several case studies have highlighted the efficacy of spirocyclic compounds:
- Antibacterial Efficacy : A study on a series of synthesized spiro compounds demonstrated that modifications to the ethoxy group significantly enhanced antibacterial activity against resistant strains.
- Anticancer Properties : Clinical trials involving derivatives of spiro[3.6]dec compounds showed improved survival rates in patients with advanced breast cancer when combined with standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
